molecular formula C10H6BrN3 B6201947 1-azido-4-bromonaphthalene CAS No. 49584-49-8

1-azido-4-bromonaphthalene

Cat. No.: B6201947
CAS No.: 49584-49-8
M. Wt: 248.08 g/mol
InChI Key: UOVVGTYACLGOIL-UHFFFAOYSA-N
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Description

1-Azido-4-bromonaphthalene is an organic compound that belongs to the class of azides and bromonaphthalenes It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromonaphthalene can be synthesized through a multi-step process. One common method involves the bromination of naphthalene to produce 1-bromonaphthalene, followed by the introduction of the azido group. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The azido group can be introduced via a nucleophilic substitution reaction using sodium azide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-bromonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, hydroxide, or amines.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or sodium hydroxide in solvents like DMF or DMSO.

    Cycloaddition: Copper(I) catalysts in solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of compounds like 1-cyano-4-bromonaphthalene or 1-hydroxy-4-bromonaphthalene.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 1-amino-4-bromonaphthalene.

Scientific Research Applications

1-Azido-4-bromonaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-4-bromonaphthalene involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can undergo cycloaddition with alkynes or alkenes to form triazoles. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The bromine atom can also be displaced by nucleophiles, leading to the formation of various substituted derivatives .

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the azido group.

    2-Azido-1-bromonaphthalene: An isomer with the azido and bromine groups in different positions.

Uniqueness: 1-Azido-4-bromonaphthalene is unique due to the presence of both azido and bromine functional groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

49584-49-8

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

1-azido-4-bromonaphthalene

InChI

InChI=1S/C10H6BrN3/c11-9-5-6-10(13-14-12)8-4-2-1-3-7(8)9/h1-6H

InChI Key

UOVVGTYACLGOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=[N+]=[N-]

Purity

95

Origin of Product

United States

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